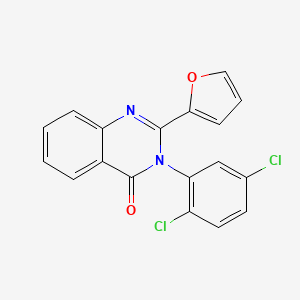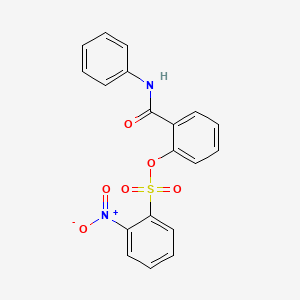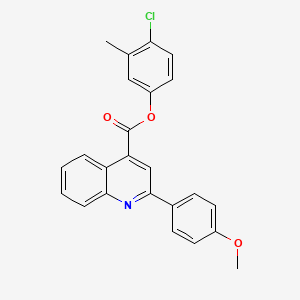![molecular formula C23H17Cl2N3O3S B10875715 2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B10875715.png)
2-chloro-N-[(2-chlorophenyl)carbonyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a trimethyl-oxothieno-pyrimidinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzoyl chloride. This intermediate is synthesized by reacting 2-chlorobenzaldehyde with chlorine in the presence of phosphorus pentachloride at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoyl Chloride: An intermediate used in the synthesis of various organic compounds.
2-Chlorobenzamide: A degradation product of certain insecticides.
2-Chlorobenzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-CHLORO-N~1~-(2-CHLOROBENZOYL)-N~1~-[2,5,6-TRIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]BENZAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H17Cl2N3O3S |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chlorobenzoyl)-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-12-13(2)32-20-19(12)23(31)27(14(3)26-20)28(21(29)15-8-4-6-10-17(15)24)22(30)16-9-5-7-11-18(16)25/h4-11H,1-3H3 |
Clave InChI |
ARZQYVBMMZNSSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N(C(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B10875636.png)
![1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol](/img/structure/B10875643.png)
![5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875646.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875652.png)


![2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10875666.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10875678.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![4-(furan-2-yl)-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875698.png)
![2-{1-[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875700.png)
![(2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid](/img/structure/B10875704.png)
